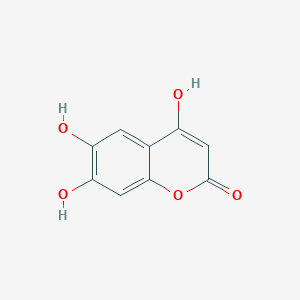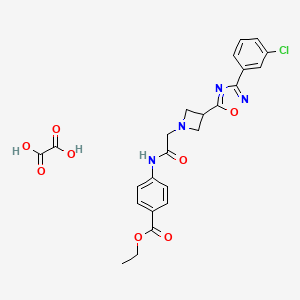
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a chlorophenyl group, an azetidine ring, and an ester group. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the related compound mentioned in paper , the synthesis involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This suggests that the synthesis of Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate might also involve a multi-step process, starting with the formation of the oxadiazole ring, followed by the introduction of the azetidine and ester groups.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using spectroscopic methods such as IR, Raman, NMR, and sometimes X-ray diffraction, as described in paper . These techniques allow for the determination of geometric parameters such as bond lengths and angles, as well as the identification of functional groups. Theoretical calculations, such as those performed using Hartree Fock or Density Functional Theory, can complement experimental data and provide detailed insights into the electronic structure of the molecule, including the HOMO and LUMO energies.
Chemical Reactions Analysis
The reactivity of a compound like Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be inferred from the reactivity of similar compounds. For instance, paper describes the reactions of ethyl benzofuran derivatives with various reagents to yield pyrazoles, isoxazoles, amides, and azo compounds. This suggests that the compound may also undergo reactions with nucleophiles, such as amines, to form amides or react with diazonium compounds to form azo derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The presence of different functional groups will influence properties such as solubility, melting point, and reactivity. For example, the presence of an ester group typically increases the solubility of a compound in organic solvents. The chlorophenyl group might contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The oxadiazole ring could confer rigidity to the molecule, affecting its crystal structure and potentially its biological activity.
Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Applications
The synthesis and characterization of compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been extensively studied for their potential as antimicrobial agents. These compounds exhibit significant activity against various bacterial and fungal strains, making them promising candidates for further development in antimicrobial therapy.
Antibacterial and Antifungal Potentials : Research demonstrates that derivatives similar to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been synthesized and shown to possess notable antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others. The promising results suggest these derivatives' potential in addressing various microbial infections (Desai, Shihora, & Moradia, 2007), (Desai, Shah, Bhavsar, & Saxena, 2008).
Chemical Synthesis and Structural Analysis : The chemical synthesis of these compounds involves various steps, including the condensation and cyclization reactions, to achieve the desired 1,2,4-oxadiazole and azetidinone frameworks. Structural characterization techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the compounds' identities and structural integrity. These studies provide a foundation for understanding the compounds' chemical properties and potential biological activities (Desai & Dodiya, 2014), (Ilango, Valentina, Umarani, & Kumar, 2009).
Potential Therapeutic Applications
Beyond their antimicrobial properties, compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate are being explored for various therapeutic applications, including anti-inflammatory and enzyme inhibition activities. These studies highlight the compounds' multifaceted potential in medical research and pharmaceutical development.
- Anti-inflammatory and Enzyme Inhibition : Some studies have investigated the anti-inflammatory properties of these derivatives, offering insights into their potential in treating inflammatory conditions. Additionally, enzyme inhibition studies suggest that these compounds could modulate enzymatic activities, which is crucial in various pathological conditions (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014), (Janda, 2001).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not found in the available sources.
Orientations Futures
The future directions for research on this compound would depend on the results of initial studies. As it’s not intended for human or veterinary use1, it’s likely that any future research would continue to be in a laboratory setting.
Propriétés
IUPAC Name |
ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPBDWGZWARINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

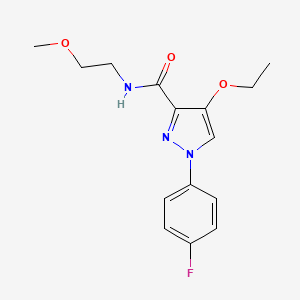
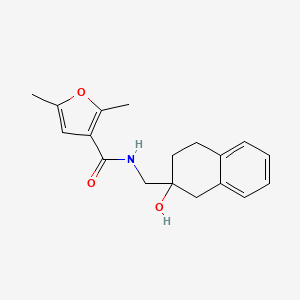
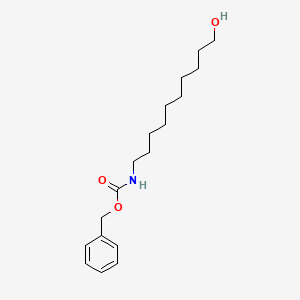

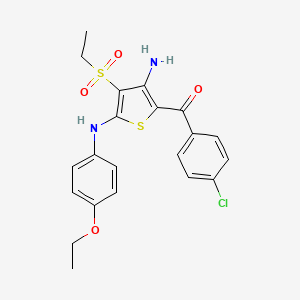
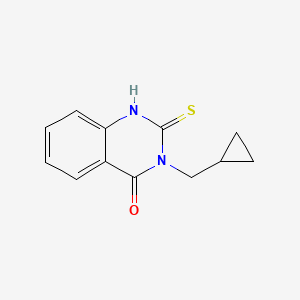
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
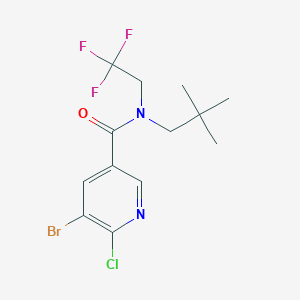
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)
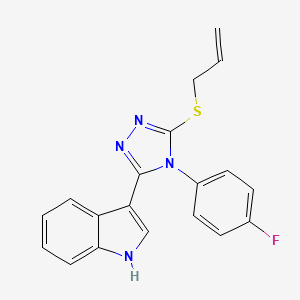
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
